molecular formula C25H26ClN3OS B2386525 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,2-diphenylacetamide hydrochloride CAS No. 1215715-26-6

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,2-diphenylacetamide hydrochloride

カタログ番号: B2386525
CAS番号: 1215715-26-6
分子量: 452.01
InChIキー: PQLNWMRTCQLYLO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,2-diphenylacetamide hydrochloride is a synthetic acetamide derivative featuring a benzothiazole core, a dimethylaminoethyl substituent, and a diphenylacetyl group. Its molecular structure combines a rigid benzothiazole moiety with flexible alkyl and aromatic components, enabling diverse interactions with biological targets. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications.

特性

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,2-diphenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3OS.ClH/c1-27(2)17-18-28(25-26-21-15-9-10-16-22(21)30-25)24(29)23(19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-16,23H,17-18H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLNWMRTCQLYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,2-diphenylacetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,2-diphenylacetamide hydrochloride is C19H21ClN3OSC_{19}H_{21}ClN_{3}OS with a molecular weight of approximately 358.90 g/mol. The compound features a benzo[d]thiazole moiety, which is known for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the benzo[d]thiazole moiety : Cyclization of o-aminothiophenol with carboxylic acid derivatives.
  • Introduction of the dimethylaminoethyl group : Achieved through nucleophilic substitution.
  • Purification : Techniques like recrystallization and chromatography are used to obtain high-purity products.

Antimicrobial Properties

Research indicates that derivatives of benzo[d]thiazole demonstrate significant antimicrobial activities. For instance, compounds similar to N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,2-diphenylacetamide have shown efficacy against various bacterial strains, highlighting their potential as new antimicrobial agents .

Anticancer Activity

Studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it could inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Analgesic and Anti-inflammatory Effects

The compound has also been investigated for its analgesic and anti-inflammatory properties. Molecular docking studies suggest that it may act as a COX-2 inhibitor, which is crucial for pain and inflammation management . In vivo studies have shown promising results in reducing pain responses in animal models.

The biological activity of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,2-diphenylacetamide hydrochloride is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit cyclooxygenase enzymes, which play a key role in inflammation .
  • Cellular Interaction : It binds to cellular receptors, potentially modulating signaling pathways associated with cancer progression and pain perception.

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against E. coli and S. aureus with MIC values below 50 µg/mL .
Anticancer Study Showed IC50 values of 15 µM against MDA-MB-231 cells; induced apoptosis via caspase activation .
Analgesic Effects Reduced pain in animal models by 30% compared to control groups; indicated COX-2 inhibition .

科学的研究の応用

Medicinal Chemistry

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,2-diphenylacetamide hydrochloride has been investigated for its potential therapeutic effects:

  • Neuroprotective Properties : Research has shown that derivatives of benzothiazole compounds can act as multi-target-directed ligands (MTDLs) for neurodegenerative diseases. In vitro studies demonstrated significant inhibition of monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial for neurotransmitter regulation in the brain .
  • Anticancer Activity : The compound has been evaluated against various cancer cell lines, showing moderate to high inhibitory effects on cell proliferation. For example, compounds similar to this one were tested against human cancer cell lines, revealing promising results in inhibiting growth .

Anti-inflammatory Activity

The compound's ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, suggests its potential as a non-steroidal anti-inflammatory drug (NSAID). Docking studies have indicated favorable interactions between the compound and COX-2, highlighting its therapeutic potential .

Antimicrobial Properties

In vitro tests have shown that benzothiazole derivatives exhibit significant antibacterial and antifungal activities, with minimal inhibitory concentrations (MICs) reported as low as 50 μg/mL against various pathogens . This positions the compound as a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

StudyFocusFindings
Synthesis and CharacterizationDeveloped derivatives showing promise in MAO inhibition
Anticancer ActivityDemonstrated moderate to high inhibition in cancer cell lines
Anti-inflammatory ActivityInhibition of COX-2 suggests potential NSAID properties
Antimicrobial EffectsEffective against bacteria and fungi with low MIC values

類似化合物との比較

The following analysis compares the target compound with structurally and functionally related acetamide derivatives, emphasizing molecular features, synthesis, and biological relevance.

Structural Analogues

a. 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide (C17H14N2OS)

  • Structural Differences: Replaces the benzothiazole ring with a simpler thiazole group and lacks the dimethylaminoethyl substituent.
  • Crystallography : Exhibits intermolecular N–H···N hydrogen bonds and C–H···π interactions, stabilizing its crystal packing .

b. 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C11H8Cl2N2OS)

  • Structural Differences : Features a dichlorophenyl group instead of diphenylacetyl and a thiazole ring.
  • Synthesis : Prepared via carbodiimide-mediated coupling, analogous to methods used for the target compound .
  • Crystal Packing : Twisted conformation (79.7° dihedral angle between dichlorophenyl and thiazole rings) influences solubility and stability .

c. N-(Benzo[d]thiazol-2-yl)-2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide

  • Structural Differences : Incorporates a coumarin-benzimidazole hybrid substituent instead of diphenylacetyl.
  • Pharmacology : Patented as an antimicrobial, antimalarial, and antioxidant agent, highlighting the benzothiazole group’s role in bioactivity .
Functional Analogues

a. N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride (C15H20ClN3O2)

  • Structural Differences: Quinoline core replaces benzothiazole; dimethylaminopropyl chain differs in length from dimethylaminoethyl.
  • Pharmacology : Reported in studies on kinase inhibitors and multitarget ligands for Alzheimer’s disease, emphasizing the importance of tertiary amine groups in blood-brain barrier penetration .

b. 2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide

  • Structural Differences : Benzimidazole-sulfonamide hybrid vs. benzothiazole-acetamide.
  • Crystallography : Stabilized by hydrogen bonds and π–π interactions, similar to benzothiazole-containing acetamides .

準備方法

Core Structural Assembly

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,2-diphenylacetamide hydrochloride hinges on the sequential assembly of three key components:

  • Benzo[d]thiazole moiety : Typically synthesized via cyclization of o-aminothiophenol with carboxylic acid derivatives or their equivalents.
  • 2-(Dimethylamino)ethyl side chain : Introduced through nucleophilic substitution or alkylation reactions.
  • 2,2-Diphenylacetamide backbone : Constructed via condensation reactions involving diphenylacetic acid derivatives.

A representative pathway involves the reaction of 2-aminobenzothiazole with 2-(dimethylamino)ethyl chloride hydrochloride in the presence of a tertiary amine base, followed by coupling with diphenylacetyl chloride (Figure 1).

Optimization of Reaction Conditions

Solvent Systems and Temperature Profiles

Critical parameters influencing yield and purity include:

Parameter Optimal Range Impact on Reaction
Solvent Toluene/Xylene Minimizes by-product formation
Temperature 70–100°C Balances reaction rate and selectivity
Reagent Equivalents 1.3–1.7 eq (alkylating agent) Ensures complete conversion

The use of aprotic solvents like toluene prevents undesired solvolysis, while temperatures above 70°C accelerate nucleophilic substitution without degrading heat-sensitive intermediates.

Catalytic and Stoichiometric Considerations

Tertiary amines (e.g., triethylamine, N-methylpiperidine) with pKa >9 are essential for scavenging HCl generated during alkylation, driving the reaction to completion. Excess thionyl chloride (1.7–2.0 eq) ensures quantitative chlorination of intermediates, achieving >97% conversion.

Purification and Characterization

Crystallization Techniques

Post-synthesis purification involves sequential recrystallization from methyl ethyl ketone (MEK) under pH-controlled conditions (pH 2–3). This eliminates residual solvents and unreacted starting materials, yielding pharmaceutical-grade crystals with ≤0.5% impurities.

Analytical Validation

Key characterization data:

Property Value Method
Molecular Weight 452.01 g/mol Mass Spectrometry
Purity ≥95% HPLC (C18 column, 0.1% TFA)
Melting Point 177–183°C Differential Scanning Calorimetry

Industrial-Scale Adaptations

Solvent Recycling and Ecological Impact

Modern protocols emphasize solvent recovery to reduce waste. For instance, toluene contaminated with thionyl chloride is distilled and reused for 2–3 subsequent batches without compromising yield. This approach aligns with green chemistry principles, reducing raw material consumption by 40–50%.

Continuous Flow Synthesis

Pilot studies demonstrate that continuous flow reactors enhance reproducibility for the chlorination step (90–95°C, residence time: 15 min), achieving 99% conversion with minimal manual intervention.

Challenges and Mitigation Strategies

By-Product Formation

Common impurities include:

  • Unreacted benzilic acid (1–3%) : Removed via aqueous washes at pH 1–3.
  • Benzophenone derivatives (≤2%) : Suppressed by using anhydrous conditions and molecular sieves.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the coupling of benzo[d]thiazol-2-amine with dimethylaminoethyl chloride derivatives. Key steps include:
  • Amide bond formation : Reacting 2,2-diphenylacetic acid with thiazole and dimethylaminoethyl precursors under reflux in solvents like dichloromethane or acetonitrile .
  • Salt formation : Hydrochloride salt preparation via treatment with HCl gas in anhydrous ethanol .
  • Optimization : Yields are improved by controlling reaction time (8–12 hours), temperature (60–80°C), and solvent polarity. Catalysts like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhance coupling efficiency .
    Table 1 : Representative Reaction Conditions
StepSolventCatalystTemp. (°C)Yield (%)
AmidationDCMEDCI2565–75
Salt formationEtOHHCl gas0–585–90

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of dimethylaminoethyl protons (δ 2.2–2.5 ppm) and benzo[d]thiazole aromatic signals (δ 7.1–8.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 491.2 (calculated for C25_25H27_27ClN3_3O2_2S) .
  • HPLC : Purity >98% is achieved using a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) .

Q. What are the solubility and stability profiles under physiological conditions?

  • Methodological Answer :
  • Solubility : Freely soluble in DMSO (>50 mg/mL) but limited in aqueous buffers (PBS: <0.1 mg/mL). Co-solvents like cyclodextrins improve aqueous solubility for in vitro assays .
  • Stability : Degrades <5% over 24 hours at pH 7.4 (37°C), but hydrolyzes rapidly under acidic conditions (pH 2.0). Storage at -20°C in desiccated form is recommended .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., 10 nM vs. 500 nM in kinase inhibition assays) may arise from:
  • Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) across labs .
  • Compound purity : Validate batches via HPLC and NMR to exclude impurities affecting activity .
  • Cell-line specificity : Test in isogenic cell lines to rule out genetic drift .
    Use orthogonal assays (e.g., SPR for binding affinity, functional assays for inhibition) to confirm results .

Q. What computational strategies predict target interactions and guide structural modifications?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). Key residues (e.g., Lys721) form hydrogen bonds with the acetamide group .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gap) to identify reactive sites for fluorination or methoxy substitutions .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives with stronger binding .

Q. How can metabolic stability be improved without compromising potency?

  • Methodological Answer :
  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the phenyl ring to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask the dimethylamino group as a tert-butoxycarbonate (Boc) derivative to enhance plasma stability .
  • In vitro assays : Use hepatocyte microsomes to quantify metabolic half-life and guide iterative optimization .

Data Contradiction Analysis

Q. Why do in vitro and in vivo efficacy studies show divergent results?

  • Methodological Answer : Poor correlation often stems from:
  • Pharmacokinetics (PK) : Low oral bioavailability (<20%) due to first-pass metabolism. Use PK/PD modeling to adjust dosing regimens .
  • Tissue penetration : Limited blood-brain barrier crossing. Modify logP via substituents (e.g., -OCH3_3) to balance lipophilicity .
  • Metabolite interference : Identify active metabolites via LC-MS/MS and assess their contributions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。